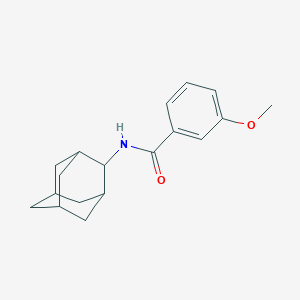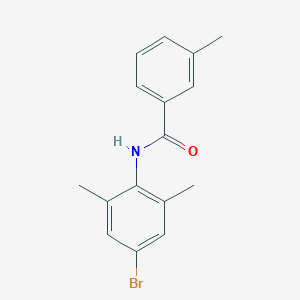
N-(2-adamantyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-adamantyl)-3-methoxybenzamide, also known as Bromantane, is a synthetic compound that belongs to the class of adamantane derivatives. It was first synthesized in the late 1980s in Russia and has since been used as an adaptogen, nootropic, and performance-enhancing drug.
Mechanism of Action
The exact mechanism of action of N-(2-adamantyl)-3-methoxybenzamide is not fully understood. However, it is believed to work by increasing the levels of dopamine and serotonin in the brain. It also has an effect on the GABAergic system, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
N-(2-adamantyl)-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. It has also been shown to have an effect on the GABAergic system, which can reduce anxiety and stress.
Advantages and Limitations for Lab Experiments
N-(2-adamantyl)-3-methoxybenzamide has a number of advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It also has a low toxicity profile, making it safe for use in animal studies. However, its potential therapeutic effects are still being studied, and more research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are a number of future directions for research on N-(2-adamantyl)-3-methoxybenzamide. One area of interest is its potential to treat neurodegenerative disorders such as Parkinson's disease. Another area of interest is its potential to improve cognitive function and memory in healthy individuals. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-(2-adamantyl)-3-methoxybenzamide involves the reaction of 2-aminoadamantane with 3-methoxybenzoyl chloride in the presence of a base. The reaction yields N-(2-adamantyl)-3-methoxybenzamide, which is then purified and crystallized to obtain the final product.
Scientific Research Applications
N-(2-adamantyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic effects. It has been shown to have a positive effect on the central nervous system, improving cognitive function, memory, and attention. It has also been studied for its potential to treat depression, anxiety, and neurodegenerative disorders such as Parkinson's disease.
properties
Product Name |
N-(2-adamantyl)-3-methoxybenzamide |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(2-adamantyl)-3-methoxybenzamide |
InChI |
InChI=1S/C18H23NO2/c1-21-16-4-2-3-13(10-16)18(20)19-17-14-6-11-5-12(8-14)9-15(17)7-11/h2-4,10-12,14-15,17H,5-9H2,1H3,(H,19,20) |
InChI Key |
FRJQIYNRZMEPLI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)



![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)



![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)

![2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B238769.png)